1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride is a compound that belongs to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold is particularly significant due to its presence in various natural and synthetic compounds that exhibit potent biological activities against pathogens and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride can be synthesized through several methods. One common approach involves the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . Another method includes the electron-transfer reduction of α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . Additionally, a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been reported .
Industrial Production Methods
In industrial settings, the preparation of this compound involves the use of high-pressure reactors. The process includes dissolving anhydrous palladium chloride and hexachloroplatinic acid in deionized water, adding a surfactant solution, and stirring with activated carbon. The mixture is then reduced with sodium borohydride, filtered, and washed to remove chloride ions. The final step involves reacting isoquinoline with the prepared catalyst under high pressure and hydrogen atmosphere .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It has been investigated for its potential use in treating neurodegenerative diseases and as an antitumor agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-3-carboxamide hydrochloride involves its interaction with various molecular targets and pathways. The compound is known to modulate neurotransmitter systems, particularly dopamine and serotonin pathways. It exerts its effects by binding to specific receptors and enzymes, thereby influencing neurotransmitter release and reuptake .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: A derivative with additional methoxy groups.
DL-Laudanosine: An isoquinoline alkaloid with similar biological activities.
Uniqueness
1,2,3,4-Tetrahydroisoquinoline-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to modulate neurotransmitter systems and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C10H13ClN2O |
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Molecular Weight |
212.67 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H |
InChI Key |
YVDFHJIRJYRGKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NCC2=CC=CC=C21)C(=O)N.Cl |
Origin of Product |
United States |
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